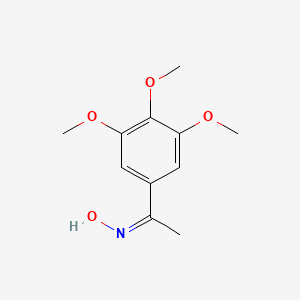

(1Z)-1-(3,4,5-trimethoxyphenyl)ethanone oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z)-1-(3,4,5-trimethoxyphenyl)ethanone oxime is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of the natural compound apocynin, which is known for its anti-inflammatory and antioxidant properties.

Scientific Research Applications

Redox-Sensitive Trace Metals in Marine Sediments

Redox-sensitive trace metals are used as geochemical proxies to infer the redox status of marine sediments at the time of their deposition. This provides insights into the oxygen concentration in overlying water and atmosphere during sediment deposition. The study offers a comprehensive analysis of trace-metal enrichment data across different marine environments, highlighting the importance of vanadium, uranium, molybdenum, and rhenium as indicators (Bennett & Canfield, 2020).

Analytical Methods for Antioxidant Activity

A critical presentation of tests used to determine antioxidant activity, including ORAC, HORAC, TRAP, and TOSC, among others, was detailed. These tests are pivotal in the analysis of antioxidant capacity in various samples, employing spectrophotometry to monitor solution color changes associated with antioxidant activity (Munteanu & Apetrei, 2021).

Oxidative Damage and Oxygen Deprivation Stress

This research focused on oxidative stress induced by environmental factors and its impact on cellular components. The study also discussed the antioxidant system's role in preventing ROS formation, underscoring the potential antioxidants like flavonoids, tannins, and lignin precursors in mitigating oxidative stress (Blokhina, Virolainen, & Fagerstedt, 2003).

Pharmacokinetics and Pharmacodynamics of Oximes

The study reviewed the use of oximes in counteracting intoxications with organophosphates, focusing on their penetration through the blood-brain barrier and their therapeutic effects. It highlights the challenges in enhancing BBB penetration without inducing neurotoxic effects (Voicu et al., 2010).

properties

IUPAC Name |

(NZ)-N-[1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-7(12-13)8-5-9(14-2)11(16-4)10(6-8)15-3/h5-6,13H,1-4H3/b12-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCDHCGMGDSSIO-GHXNOFRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC(=C(C(=C1)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C1=CC(=C(C(=C1)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1Z)-1-(3,4,5-trimethoxyphenyl)ethanone oxime | |

CAS RN |

52888-42-3 |

Source

|

| Record name | Acetophenone, 3,4,5-trimethoxy-, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052888423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione](/img/structure/B1312259.png)

![3-[(E)-2-phenylvinyl]phenol](/img/structure/B1312265.png)